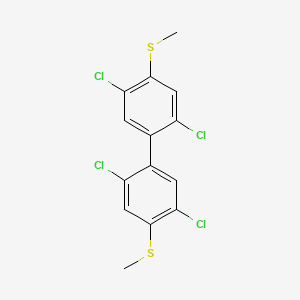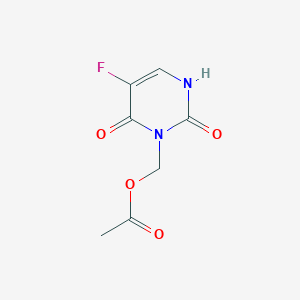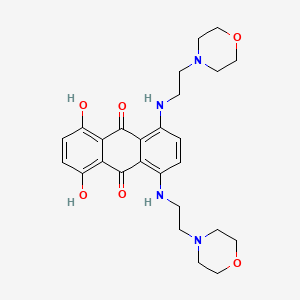
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracenedione core, which is substituted with hydroxy and morpholinyl groups. It is known for its vibrant color and has been studied for various applications, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- typically involves multiple steps. One common method starts with the anthraquinone core, which undergoes a series of substitutions and additions to introduce the hydroxy and morpholinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The hydroxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar DNA intercalating properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different chemical structure.
Quinizarin: A simpler anthraquinone derivative used in dye production.
Uniqueness
What sets 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- apart is its unique combination of hydroxy and morpholinyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry .
Eigenschaften
CAS-Nummer |
70476-65-2 |
|---|---|
Molekularformel |
C26H32N4O6 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
1,4-dihydroxy-5,8-bis(2-morpholin-4-ylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H32N4O6/c31-19-3-4-20(32)24-23(19)25(33)21-17(27-5-7-29-9-13-35-14-10-29)1-2-18(22(21)26(24)34)28-6-8-30-11-15-36-16-12-30/h1-4,27-28,31-32H,5-16H2 |
InChI-Schlüssel |
HTEVDQWBPSQOIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC2=C3C(=C(C=C2)NCCN4CCOCC4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


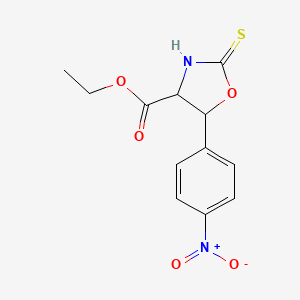
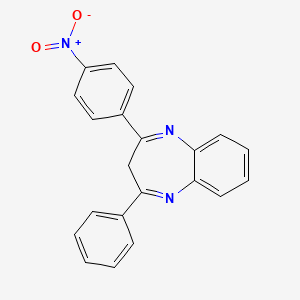

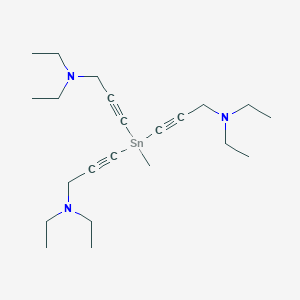
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
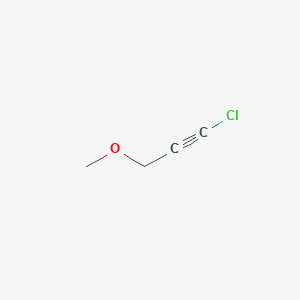
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)


![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)

